1-Acetylisatin

説明

Significance of the Isatin (B1672199) Scaffold in Organic and Medicinal Chemistry

The isatin scaffold (1H-indole-2,3-dione) is a heterocyclic compound that holds substantial importance in organic and medicinal chemistry. It is recognized as a "privileged scaffold" due to its ability to serve as a precursor for the synthesis of a wide array of biologically active compounds and drugs nih.govscispace.combohrium.comnih.govnih.govbenthamdirect.comthieme-connect.comresearchgate.netresearchgate.net. The core structure of isatin, featuring a nitrogen atom at position 1 and two ketone groups at positions 2 and 3, allows for diverse chemical modifications, leading to a broad spectrum of derivatives ijpsr.comirapa.org.

Isatin derivatives exhibit a fascinating array of pharmacological activities, making them highly attractive for drug discovery and development. These activities include, but are not limited to, anticancer, antibacterial, antiviral, antifungal, anti-HIV, anti-epileptic, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antimalarial, antioxidant, and antidiabetic properties nih.govscispace.combohrium.comnih.govnih.govijpsr.comirapa.orgbiomedres.usresearchgate.netmdpi.comajprd.comtjpr.orgdergipark.org.trresearchgate.net. The versatility of the isatin nucleus allows it to interact with various biological targets, such as enzymes and receptors, which underscores its utility in pharmacological design nih.govajprd.com. Beyond medicinal applications, isatin derivatives also find industrial uses, for instance, as corrosion inhibitors and in the dye industry nih.govscispace.com.

Historical Context and Evolution of Isatin Derivatives Research

Isatin was first synthesized in the laboratory by Otto Linné Erdman and Auguste Laurent in 1840/1841 through the oxidation of indigo (B80030) dye using nitric and chromic acids irapa.orgmdpi.comtjpr.orgdergipark.org.trwikipedia.orgsciensage.infoscielo.brscielo.br. Initially considered a synthetic compound for over a century, isatin was later discovered to occur naturally in various plants, such as those of the Isatis genus, Calanthe discolor LINDL, and the fruit of the cannonball tree (Couroupita guianensis Aubl) mdpi.comajprd.comdergipark.org.trwikipedia.org. It has also been identified as a metabolic derivative of adrenaline in humans and as a constituent of the parotid gland secretion in Bufo frogs irapa.orgmdpi.comajprd.comdergipark.org.trwikipedia.org.

The natural occurrence of isatin spurred extensive research into its synthesis, chemical properties, and diverse applications nih.govthieme-connect.comresearchgate.net. Early research focused on its fundamental chemistry, including reactions such as oxidation, ring expansion, Friedel-Crafts reactions, and aldol (B89426) condensation nih.govscispace.comthieme-connect.comresearchgate.netirapa.orgscielo.br. Over the years, the synthetic versatility of isatin has led to the development of numerous methodologies for creating structurally diverse derivatives, including substitutions at the N-1, C-2, C-3, and C-5 positions nih.govscispace.combohrium.comthieme-connect.comresearchgate.netmdpi.com. This evolution has transformed isatin into a crucial building block for synthesizing complex heterocyclic compounds and has continuously attracted the interest of medicinal chemists nih.govbohrium.comajprd.comresearchgate.netresearchgate.net.

Rationale for Focused Investigation of 1-Acetylisatin as a Key Intermediate

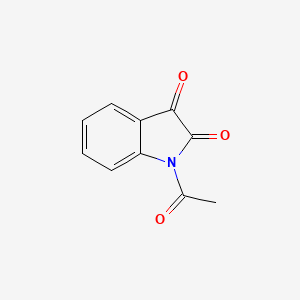

This compound, an N-acetyl derivative of isatin, is a yellow crystalline solid that has garnered specific attention as a key intermediate in organic synthesis chemimpex.com. Its structure features an acetyl group attached to the nitrogen atom of the isatin core, which significantly enhances its reactivity and can influence its biological activity compared to isatin itself smolecule.com. This acetyl group is electron-withdrawing, which increases the electrophilicity at the C3 carbonyl, thereby directing regioselectivity in various reactions, including cycloadditions and nucleophilic attacks .

The focused investigation of this compound is rationalized by its versatility as a building block for creating more complex molecules chemimpex.comsolubilityofthings.com. It serves as a valuable precursor in the development of various pharmaceutical compounds, particularly those targeting conditions like cancer and inflammation chemimpex.com. Researchers utilize this compound to develop new synthetic pathways, leading to innovative materials and compounds with enhanced bioactivity chemimpex.comsolubilityofthings.com.

This compound participates in a range of significant chemical reactions, including photoinduced reactions (e.g., with phenylacetylenes), Paterno–Büchi reactions (cycloadditions with enol ethers under UV light), and hydrogen atom abstraction smolecule.com. It can also undergo oxidation, reduction, and nucleophilic substitution reactions at its carbonyl groups . The ability of this compound to undergo ring-opening reactions in the presence of nucleophiles, such as amines, to form α-ketoamide and bis-(α-ketoamide) derivatives, further highlights its utility in synthesizing diverse organic structures researchgate.net. Its application in multicomponent reactions is particularly notable for the efficient production of novel spiropyridoindole derivatives, which have shown promising antioxidant and antimicrobial activities tandfonline.com. These attributes underscore this compound's critical role in advancing synthetic organic chemistry and drug discovery efforts.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-acetylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGDEHBASRKTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205987 | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-17-4 | |

| Record name | Acetylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Acetylisatin and Its Derivatives

Classic Approaches to the Isatin (B1672199) Nucleus

The isatin (1H-indole-2,3-dione) scaffold is the essential precursor for 1-acetylisatin. Its synthesis has been accomplished through several established methods, each with distinct advantages and applications.

Sandmeyer Synthesis and its Adaptations

The Sandmeyer synthesis is one of the oldest and most frequently utilized methods for preparing the isatin ring system. scielo.brajprd.com The process commences with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). biomedres.usdergipark.org.tr This step yields an isonitrosoacetanilide intermediate. biomedres.usacs.org In the final step, this intermediate is isolated and treated with concentrated sulfuric acid to induce cyclization, furnishing the isatin product, often in yields exceeding 75%. scielo.brajprd.comresearchgate.net

This method is particularly effective for anilines that possess electron-withdrawing substituents. scielo.brwright.edu However, the traditional use of concentrated sulfuric acid presents harsh conditions that can be detrimental to substrates with electron-donating groups, which may undergo oxidation. thieme-connect.com To overcome this limitation, adaptations have been developed. These include modifying the cyclization conditions to be milder, thereby expanding the applicability of the Sandmeyer synthesis to a broader range of substituted anilines. thieme-connect.com

Stolle Synthesis

The Stolle synthesis provides a significant alternative for producing both substituted and unsubstituted isatins. nmc.gov.in This two-step procedure begins with the acylation of a primary or secondary aniline using oxalyl chloride, which forms a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.comsynarchive.com The subsequent step involves an intramolecular Friedel-Crafts-type cyclization of this intermediate, which is promoted by a Lewis acid. synarchive.com

A variety of Lewis acids can be employed to facilitate the cyclization, with aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) being common choices. synarchive.com Titanium tetrachloride (TiCl₄) has also been used effectively in this capacity. researchgate.net The Stolle method is particularly valuable for the synthesis of N-substituted and polycyclic isatins. biomedres.us

Table 1: Comparison of Classic Isatin Syntheses

| Synthesis | Starting Materials | Key Intermediates | Conditions | Primary Advantages |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine hydrochloride | Isonitrosoacetanilide | Aqueous reaction followed by strong acid (e.g., H₂SO₄) cyclization | High yields, inexpensive reagents, good for electron-withdrawing groups. scielo.brslideshare.net |

| Stolle | Aniline, Oxalyl chloride | Chlorooxalylanilide | Acylation followed by Lewis acid (e.g., AlCl₃, BF₃) catalyzed cyclization | Good for N-substituted isatins, alternative to Sandmeyer. biomedres.usnmc.gov.in |

| Gassman | Aniline, Methylthioacetate ester | 3-Methylthio-2-oxindole | Formation of azasulfonium salt, Sommelet-Hauser rearrangement, oxidation | General applicability for electron-donating and withdrawing groups. scielo.brbiomedres.us |

Gassman Synthesis

The Gassman synthesis offers another versatile route to the isatin nucleus. biomedres.usnmc.gov.in This methodology centers on the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to yield the corresponding substituted isatin. scielo.brbiomedres.usdergipark.org.tr The procedure has two main variations depending on the electronic properties of the substituents on the aniline starting material. scielo.brnmc.gov.in

For anilines with electron-withdrawing groups, the synthesis may proceed via an N-chloroaniline intermediate. scielo.brwright.edu This N-halo species reacts with a methylthioacetate ester to form an azasulfonium salt. wright.edu A Sommelet-Hauser rearrangement of this salt, followed by hydrolysis, yields the 3-methylthio-2-oxindole, which is then oxidized to the final isatin product. biomedres.uswright.edu

Direct N-Acylation Protocols for this compound

Once the isatin nucleus is obtained, the synthesis of this compound is achieved through direct N-acylation. This involves the introduction of an acetyl group at the nitrogen atom (N-1 position) of the isatin ring.

Utilization of Acyl Chlorides and Anhydrides

The N-acylation of isatin is commonly accomplished by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically under reflux conditions. scielo.brajprd.comresearchgate.netstudfile.net For the specific synthesis of this compound, acetic anhydride or acetyl chloride are the reagents of choice. ajprd.com The reaction involves the nucleophilic attack of the isatin nitrogen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the N-acetylated product. scielo.br

Solvent and Catalyst Considerations in N-Acylation

The efficiency and conditions of the N-acylation reaction can be significantly influenced by the choice of solvent and the presence of a catalyst. While the reaction can proceed without any additives, the use of catalysts often improves the rate and yield. scielo.brajprd.comstudfile.net

Several catalytic systems have been reported for this transformation. These include the use of:

Perchloric acid in benzene (B151609) scielo.brstudfile.net

Triethylamine (B128534) in benzene or chloroform (B151607) scielo.brstudfile.net

Pyridine in benzene scielo.brstudfile.net

An alternative approach involves first converting isatin into its more nucleophilic sodium salt, sodium isatide (B12739466). scielo.brstudfile.net This is typically achieved by treating isatin with a strong base like sodium hydride (NaH) in a solvent such as toluene. scielo.brajprd.comstudfile.net The resulting sodium isatide can then readily react with an acyl chloride to furnish the N-acylisatin derivative. scielo.brstudfile.net

Table 2: Selected Catalysts and Solvents for N-Acylation of Isatin

| Catalyst | Solvent | Reagent Type | Reference(s) |

| Perchloric acid | Benzene | Acyl chloride/anhydride | scielo.brstudfile.net |

| Triethylamine | Benzene | Acyl chloride/anhydride | scielo.brstudfile.net |

| Triethylamine | Chloroform | Acyl chloride/anhydride | scielo.brstudfile.net |

| Pyridine | Benzene | Acyl chloride/anhydride | scielo.brstudfile.net |

| Sodium Hydride (forms sodium isatide) | Toluene | Acyl chloride | scielo.brstudfile.net |

| None (reflux) | None (neat reagent) | Acyl chloride/anhydride | ajprd.comstudfile.net |

Microwave-Assisted Synthesis of N-Acylisatins

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of N-acylisatins, including this compound. This method offers significant advantages over conventional heating techniques, primarily by dramatically reducing reaction times, often from hours to mere minutes, while frequently providing similar or improved product yields. ijoer.comresearchgate.netcore.ac.uknih.gov

The synthesis of N-acylisatins, such as N-acetylisatin and N-propionylisatin, can be achieved by reacting isatin with the corresponding acid anhydride under microwave irradiation. For instance, this compound has been prepared by irradiating a mixture of isatin and acetic anhydride at 100°C and 400 W for 10 minutes. core.ac.uk This approach is noted for affording the product with higher yield and purity compared to traditional heating methods. core.ac.uknih.gov

Microwave irradiation is not only used for the initial acylation of the isatin core but also for subsequent reactions of N-acylisatins. The carbonyl group at the C2 position of N-acetylisatin is susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.netnih.gov When N-acylisatins are treated with various amines and diamines, a series of α-ketoamide and bis-(α-ketoamide) derivatives are formed. Under microwave conditions, these reactions are significantly accelerated, yielding products in higher yields and purity. researchgate.netcore.ac.uknih.gov Similarly, the reaction of N-acylisatin with methanol (B129727) under microwave irradiation for as little as 3-5 minutes produces α-phenylglyoxyl methyl ester derivatives in excellent yields (91-95%). core.ac.uknih.gov

The benefits of microwave assistance extend to the synthesis of other N-substituted isatin derivatives. For example, N-alkylation of isatin using an alkyl halide in the presence of potassium carbonate (K2CO3) in DMF is completed in 15 minutes under microwave irradiation (300 W), whereas the same reaction requires 1.5-2 hours under conventional reflux. ijoer.com The yields obtained via the microwave method are comparable to those from conventional heating, typically ranging from 70% to 80%. ijoer.com

The table below summarizes a comparative analysis of microwave-assisted versus conventional synthesis for N-acylisatins and their derivatives.

| Product | Reactants | Method | Conditions | Time | Yield | Reference |

| N-Acetylisatin | Isatin, Acetic Anhydride | Microwave | 100°C / 400 W | 10 min | Higher than conventional | core.ac.uk |

| N-Propionylisatin | Isatin, Propanoic Anhydride | Microwave | 100°C / 400 W | 10 min | Higher than conventional | core.ac.uk |

| N-Alkylisatins | Isatin, Alkyl Halide, K2CO3 | Microwave | 300 W / 200 psi | 15 min | ~70-80% | ijoer.com |

| N-Alkylisatins | Isatin, Alkyl Halide, K2CO3 | Conventional | Reflux at 70°C | 1.5-2 hours | ~70-80% | ijoer.com |

| α-Ketoamides | N-Acylisatin, Amines | Microwave | - | Shorter | Higher | researchgate.net, nih.gov |

| α-Ketoamides | N-Acylisatin, Amines | Conventional | Room Temp | Longer | 64-72% | core.ac.uk |

| α-Ketoesters | N-Acylisatin, Methanol | Microwave | - | 3-5 min | 91-95% | core.ac.uk, nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to minimize environmental impact. atiner.gr These approaches focus on using environmentally benign solvents, developing reusable catalysts, and improving reaction efficiency to reduce waste and energy consumption. atiner.grresearchgate.netresearchgate.net

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with safer alternatives. Water has been highlighted as a favorable green solvent for reactions involving this compound due to its non-toxic, inexpensive, and environmentally friendly nature. researchgate.netdergipark.org.tr For instance, multicomponent reactions to produce novel spiropyridoindole derivatives from this compound have been successfully carried out in aqueous media at room temperature. researchgate.net Another green approach involves performing N-acylation reactions under solvent-free conditions, which completely eliminates solvent waste. orientjchem.org The N-acylation of various amines using acetic anhydride can proceed efficiently without any solvent, providing good to excellent yields in short reaction times. orientjchem.org

The development of eco-friendly and reusable catalysts is another cornerstone of green chemistry in this field. Brønsted acidic ionic liquids, such as 1-(4-sulfonicacid)butyl-3-methylimidazolium hydrogen sulfate, have been employed as economical and recyclable catalysts for the one-pot synthesis of spiro derivatives from isatin in water. dergipark.org.trdergipark.org.tr This method avoids the use of hazardous catalysts and allows for easy separation and reuse of the ionic liquid. dergipark.org.tr Furthermore, N-heterocyclic carbene (NHC) organocatalysis represents an ecofriendly method for the functionalization of isatins, proceeding under mild conditions without the need for protecting groups or stoichiometric reagents, thereby aligning with green chemistry principles like atom economy and energy efficiency. acs.org

Eco-friendly synthetic routes also include the oxidation of indoles using molecular oxygen as the oxidizing agent in the presence of a photosensitizer, presenting a greener alternative to traditional methods that use hazardous oxidizing agents. irapa.org These green methodologies not only reduce the environmental footprint but also offer economic benefits by saving on raw materials, energy, and waste disposal. dergipark.org.tr

The table below outlines various green chemistry approaches applied in the synthesis of this compound and related compounds.

| Green Approach | Reactants | Catalyst/Conditions | Key Green Principle(s) | Product | Reference |

| Aqueous Media | This compound, various components | Ag/Fe3O4/CdO@MWCNTs nanocomposite / Room Temp | Use of a green solvent (water) | Spiropyridoindole derivatives | researchgate.net |

| Solvent-Free | Amines, Acetic Anhydride | Catalyst-free / Heat | Elimination of solvent waste | N-acylated products | orientjchem.org |

| Reusable Catalyst | Isatin, 1,3-Indandione, Aniline | Brønsted acidic ionic liquid / Water, Reflux | Use of a green solvent, Reusable catalyst | Spiro[diindenopyridine-indoline]-triones | dergipark.org.tr, dergipark.org.tr |

| Organocatalysis | Isatins, Activated Olefins | N-Heterocyclic Carbene (NHC) | Atom economy, Energy efficiency, No protecting groups | N1- and C3-functionalized isatins | acs.org |

| Green Oxidation | Indole (B1671886) | Photosensitizer / O2 | Use of a green oxidant | N-substituted isatins | irapa.org |

Reactivity Profiles and Mechanistic Investigations of 1 Acetylisatin

Nucleophilic Ring-Opening Reactions of the Isatin (B1672199) Core

A predominant feature of 1-acetylisatin's reactivity is its propensity to undergo nucleophilic attack at the C2-carbonyl group, which behaves more like an amide carbonyl. nih.govresearchgate.net This attack typically leads to the cleavage of the N1-C2 bond and the opening of the five-membered ring, a reaction pathway less common for isatin itself, where nucleophilic attack often occurs at the C3-carbonyl. scielo.brscielo.br The electron-withdrawing nature of the acetyl group at the nitrogen atom makes the C2 position more susceptible to nucleophilic assault. researchgate.net

Aminolysis and Alcoholysis Pathways

The reaction of this compound with amines (aminolysis) and alcohols (alcoholysis) serves as a versatile method for the synthesis of α-ketoamide and α-ketoester derivatives, respectively. researchgate.netcore.ac.ukmdpi.com These reactions proceed via a nucleophilic attack on the C2-carbonyl, leading to the opening of the heterocyclic ring. nih.govresearchgate.net

Both primary and secondary amines readily react with this compound, resulting in the formation of N-[2-(2-amino-2-oxo-acetyl)phenyl]acetamide derivatives. researchgate.net Unlike isatin, which typically forms 3-imino derivatives with primary amines, this compound exclusively yields the ring-opened product. scielo.br Studies have shown that reactions with various amines, including morpholine, piperazine, and diethylamine, in solvents like acetonitrile (B52724), lead to the formation of the corresponding α-ketoamides. researchgate.netresearchgate.net The reaction kinetics in acetonitrile have been found to follow a third-order process. researchgate.netresearchgate.net The use of microwave irradiation has been shown to accelerate these reactions, providing higher yields and purity in shorter reaction times compared to conventional heating methods. researchgate.netcore.ac.uk

For instance, the reaction of this compound with butylamine (B146782) and piperidine (B6355638) at room temperature for 5 hours resulted in the formation of the corresponding bis-glyoxylamide products in high yields. nih.gov Similarly, reactions with various primary and secondary amines under microwave irradiation have been reported to efficiently produce a series of α-ketoamide derivatives. nih.govcore.ac.uk

Table 1: Aminolysis of this compound with Various Amines

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | N-[2-(2-morpholino-2-oxoacetyl)phenyl]acetamide | Acetonitrile, room temperature | 64-72 | researchgate.net |

| Piperazine | N-[2-(2-oxo-2-(piperazin-1-yl)acetyl)phenyl]acetamide | Acetonitrile, room temperature | 64-72 | researchgate.net |

| Diethylamine | N-[2-(2-(diethylamino)-2-oxoacetyl)phenyl]acetamide | Acetonitrile, room temperature | 64-72 | researchgate.net |

| Butylamine | N,N'-(methylenebis(4,1-phenylene))bis(N-butyl-2-oxo-2-((phenyl)acetamido)acetamide) | Room temperature, 5h | 53-98 | nih.gov |

| Piperidine | N,N'-(methylenebis(4,1-phenylene))bis(2-oxo-2-(piperidin-1-yl)-N-(phenyl)acetamide) | Room temperature, 5h | 53-98 | nih.gov |

| 4-Aminobenzoic acid | 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid | Methanol (B129727), conventional heating, 1h | - | mdpi.com |

The reaction of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of quinazoline-3-oxide. scielo.brajprd.com This transformation proceeds through the initial ring-opening of the isatin core to form an intermediate hydroxamic acid, which subsequently undergoes cyclization. scielo.brajprd.com This reaction highlights a distinct pathway compared to the reaction of isatin and 1-alkylisatins with hydroxylamine, which typically yield the corresponding 3-oximes without ring cleavage. scielo.brscribd.com

The formation of α-ketoamide intermediates is a general outcome of the ring-opening reactions of this compound with amines. researchgate.netmdpi.com These α-ketoamides are valuable synthetic intermediates in organic and medicinal chemistry. core.ac.uknih.gov The reaction mechanism involves the nucleophilic attack of the amine at the C2-carbonyl group of this compound. researchgate.netmdpi.com This leads to a tetrahedral intermediate which then collapses, causing the cleavage of the N1-C2 bond and the formation of the α-ketoamide. researchgate.net This process has been utilized for the synthesis of a variety of α-ketoamide derivatives, including peptidomimetics, by reacting this compound with amino acid esters. researchgate.netmdpi.com The synthesis of these compounds can be achieved under various conditions, including conventional heating and microwave irradiation, with the latter often providing superior results. researchgate.netcore.ac.uk

Reactions with Hydroxylamine

Water-Mediated Ring Opening and Subsequent Transformations

Water can also act as a nucleophile, leading to the hydrolysis of this compound. researchgate.netnih.gov In the presence of water, particularly in a biphasic system such as dichloromethane/water with sodium bicarbonate, this compound undergoes ring-opening to form an α-keto acid derivative. researchgate.net This reactivity has been exploited in the synthesis of N-glyoxylamide peptide mimics from the reaction of this compound with α-amino esters, where the reaction is carried out in a DCM/H₂O mixture. researchgate.net The presence of water facilitates the hydrolysis of the N-acetyl group, and the resulting intermediate can then react with the amino ester.

Furthermore, the ring-opened products can undergo subsequent transformations. For example, the α-ketoester formed from the alcoholysis of this compound can be subsequently treated with an amine to afford the same α-ketoamide that is obtained from the direct aminolysis of this compound. nih.govresearchgate.net This two-step process provides an alternative route to α-ketoamides.

Photochemical Reactivity and Cycloaddition Processes

This compound exhibits significant photochemical reactivity, primarily due to the presence of the α-dicarbonyl moiety which can be excited to a triplet state upon UV irradiation. smolecule.commdpi.com This photoexcited state readily participates in cycloaddition reactions with a variety of unsaturated compounds. mdpi.com The N-acetyl group enhances the electron-accepting properties of the isatin system, making it more reactive in photoreactions compared to isatin itself. mdpi.com

The photocycloaddition reactions of this compound can proceed through different pathways, including [2+2], [4+2], and [4+4] cycloadditions, depending on the nature of the reacting partner. mdpi.com With simple alkenes and alkynes, [2+2] cycloaddition is the exclusive pathway, leading to the formation of spirooxetanes or their ring-opened products. mdpi.comrsc.org For instance, the photoinduced reaction of this compound with enol ethers affords spiro(3H-indole-3,2′-oxetane)s with high regio- and diastereoselectivity. rsc.org The regioselectivity of this reaction is governed by the formation of the most stable 1,4-diradical intermediate. rsc.org

Similarly, the photoreaction with diphenylacetylenes proceeds via a [2+2] cycloaddition followed by the ring-opening of the resulting oxetene to yield β,β-disubstituted 3-alkylidene oxindoles. acs.orgnih.gov However, with terminal alkynes like phenylacetylene, more complex tandem reactions occur, initiated by a [2+2] cycloaddition, to form dispiroindole[3,2']furan[3',3'']indole derivatives. acs.orgnih.gov

Table 2: Photochemical Cycloaddition Reactions of this compound

| Reactant | Cycloaddition Type | Product Type | Reference |

|---|---|---|---|

| Enol ethers (furan, benzofuran) | [2+2] | Spirooxetanes | rsc.org |

| Diphenylacetylenes | [2+2] | 3-Alkylideneoxindoles (after ring-opening) | acs.orgnih.gov |

| Phenylacetylenes | [2+2] followed by tandem reactions | Dispiroindole[3,2']furan[3',3'']indoles | acs.orgnih.gov |

| Oxazoles | [4+4] | Complex cycloadducts | mdpi.com |

Photo-Induced [2+2] Cycloadditions (Paterno-Büchi Type)

The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-documented reaction for this compound. researchgate.netnih.gov When subjected to ultraviolet light, this compound reacts with various enol ethers to produce spiro(3H-indole-3,2'-oxetane) derivatives. rsc.orgsmolecule.com This reaction proceeds through the nπ* triplet state of this compound and demonstrates high total yields, ranging from 82% to 96%, along with significant regio- and diastereoselectivity. rsc.org

The regioselectivity of the cycloaddition is dictated by the formation of the most stable 1,4-diradical intermediate. rsc.org Consequently, reactions with cyclic 1,3-dienes result in head-to-head products with an acetal (B89532) structure, while acyclic monoalkenes preferentially form head-to-tail products. rsc.org The observed diastereoselectivity, which favors the formation of the thermodynamically less stable syn-spirooxetanes, is explained by the Salem-Rowland rules, which consider the sterically more favorable conformations of the 1,4-diradical for efficient intersystem crossing and subsequent C-C bond formation. rsc.org

The reaction of this compound with styrene (B11656) derivatives also proceeds via a [2+2] pathway, yielding diastereoisomeric spiroxetane products through the nπ* triplet state. mdpi.com The mechanism and selectivity can be influenced by the electronic properties of the alkene. For alkenes with high oxidation potentials, where single-electron transfer (SET) is not a factor, frontier molecular orbital interactions and the Salem-Rowland rules for diradical intersystem crossing govern the regio- and diastereoselectivity, respectively. researchgate.net In contrast, with more electron-rich alkenes, SET processes become feasible, and the selectivity is then determined by charge and spin-density distribution in the resulting ion-radical pair. researchgate.net

| Reactant | Product Type | Selectivity | Mechanism |

| Cyclic Enol Ethers | Head-to-head spirooxetanes | High regio- and diastereoselectivity | nπ* triplet state, 1,4-diradical intermediate |

| Acyclic Enol Ethers | Head-to-tail spirooxetanes | High regio- and diastereoselectivity | nπ* triplet state, 1,4-diradical intermediate |

| Styrene Derivatives | Diastereoisomeric spiroxetanes | Dependent on alkene electronics | nπ* triplet state or SET pathway |

Photo-Induced [4+2] and [4+4] Cycloadditions

While [2+2] cycloadditions are common, this compound can also participate in higher-order photocycloadditions. mdpi.com Photoreactions of this compound with certain oxazoles can lead to [4+4] cycloaddition products. acs.org In these reactions, the this compound and the 2-azadiene moiety of the oxazole (B20620) act as 4π addends. acs.org These [4+4] cycloadditions exhibit high regioselectivity and stereoselectivity, which is rationalized by the formation of the most stable 1,6-diradical intermediates. acs.org The initial [4+4] adduct can sometimes undergo a subsequent [2+2] reaction with another molecule of triplet excited this compound. acs.org

Photoreactions with Alkynes: Formation of Oxetene Derivatives and Ring Opening Products

The photoinduced reactions of this compound with alkynes proceed via a [2+2] cycloaddition to form thermally unstable oxetenes. acs.org The subsequent reactivity depends on the substitution pattern of the alkyne.

With 1,2-disubstituted acetylenes, such as diphenylacetylenes, the initial [2+2] cycloaddition is followed by the opening of the oxetene ring to yield β,β-disubstituted 3-alkylideneoxindoles. acs.orgnih.gov This method provides a convenient route to these biologically relevant molecules. acs.org

In contrast, photoreactions with terminal alkynes, like phenylacetylenes, result in more complex products. nih.govacs.org The reaction is initiated by a [2+2] cycloaddition to form a spirooxetene, which then spontaneously opens to an α,β-unsaturated aldehyde. nih.govacs.org A subsequent hydrogen abstraction from this aldehyde by another molecule of triplet excited this compound initiates a tandem reaction sequence, ultimately furnishing dispiro[oxindole[3,2']furan[3',3'']indole] derivatives. nih.govacs.org The regioselectivity of the initial [2+2] cycloaddition is controlled by the stability of the 1,4-diradical intermediate, favoring the formation of a linear α-phenyl-substituted vinyl radical. nih.govacs.org

| Alkyne Type | Initial Product | Final Product |

| 1,2-Disubstituted Acetylenes | Oxetene | β,β-Disubstituted 3-alkylideneoxindole |

| Terminal Alkynes | Spirooxetene | Dispiro[oxindole[3,2']furan[3',3'']indole] |

Hydrogen Abstraction Reactions

The triplet excited state of this compound is capable of abstracting hydrogen atoms from various substrates, such as aldehydes. smolecule.commdpi.com This reactivity highlights its role as a reactive intermediate in photochemical processes. smolecule.com As mentioned previously, this hydrogen abstraction ability is a key step in the complex tandem reaction observed with terminal alkynes, where it abstracts a hydrogen from the intermediate α,β-unsaturated aldehyde. nih.govacs.org

Condensation Reactions at the C-3 Position

The C-3 carbonyl group of isatin and its derivatives, including this compound, is a primary site for condensation reactions. scielo.br These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. libretexts.org Isatins can undergo condensation with a wide variety of nucleophiles at this position. scielo.br The reactivity at the C-3 position is influenced by the nature of the nucleophile, the substituents on the isatin ring, particularly on the nitrogen atom, and the reaction conditions such as solvent and temperature. scielo.br

For instance, the reaction of isatins with indoles, often catalyzed by acid, leads to the formation of 3,3-di(3-indolyl)-2-indolones, also known as trisindolines. rsc.org This reaction proceeds through the initial formation of a 3-hydroxy-3-indolyl-2-indolone intermediate. rsc.org

N-Functionalization Reactions of this compound

N-Alkylation and N-Sulfonylation

The nitrogen atom of the isatin ring system can be readily functionalized. N-alkylation of isatins is a common transformation, typically achieved by reacting the isatin with alkyl halides or sulfates in the presence of a base. ajprd.com Various bases and solvent systems have been employed for this purpose, including sodium hydride in DMF or toluene, and potassium carbonate in DMF or acetone. While these methods are generally applicable, N-acetylation, as in this compound, can affect the subsequent reactivity at the nitrogen.

N-sulfonylation of isatins can be accomplished using sulfonyl chlorides, following similar methodologies to N-acylation. For example, 1-tosylisatin can be synthesized by reacting isatin with tosyl chloride in the presence of triethylamine (B128534) or from the sodium salt of isatin.

Mannich Base Formation

The Mannich reaction is a prominent carbon-carbon bond-forming reaction in organic synthesis that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of isatin chemistry, the nitrogen atom of the indole (B1671886) ring can also possess an acidic proton, making it a suitable substrate for Mannich base formation. While the Mannich reaction is more commonly performed on isatin itself or its Schiff bases, this compound derivatives can also be involved in such transformations. researchgate.net

The general mechanism for the formation of N-Mannich bases from isatin derivatives involves the reaction of the substrate with formaldehyde (B43269) and a primary or secondary amine. mdpi.comnih.gov The amine first reacts with formaldehyde to form a resonance-stabilized iminium ion. The isatin derivative, acting as the nucleophile (specifically, the deprotonated nitrogen), then attacks the iminium ion to form the N-Mannich base. wikipedia.org

In the case of Schiff bases derived from this compound, the Mannich reaction can occur at the N-1 position of the isatin core. The reaction typically proceeds by treating the Schiff base with formaldehyde and a secondary amine, such as piperidine or morpholine, often in a solvent like ethanol (B145695) or tetrahydrofuran (B95107). mdpi.com This leads to the introduction of an aminomethyl group at the N-1 position of the isatin ring system.

Table 1: Representative Mannich Base Formation with Isatin Derivatives

| Reactant 1 (Isatin Derivative) | Reactant 2 | Reactant 3 | Product (Mannich Base) |

| Isatin-3-Schiff Base | Formaldehyde | Piperidine | 1-(Piperidin-1-ylmethyl)-3-(imino...)isatin |

| Isatin-3-Schiff Base | Formaldehyde | Morpholine | 1-(Morpholin-4-ylmethyl)-3-(imino...)isatin |

| 5-Chloroisatin-3-Schiff Base | Formaldehyde | Piperidine | 5-Chloro-1-(piperidin-1-ylmethyl)-3-(imino...)isatin |

Note: This table illustrates the general reaction for forming Mannich bases from isatin Schiff bases, a reaction pathway applicable to derivatives of this compound.

Reductive Transformations of this compound

This compound undergoes various reductive transformations, yielding different products depending on the reducing agent and reaction conditions employed. The two carbonyl groups at the C-2 and C-3 positions, as well as the acetyl group, are all susceptible to reduction.

A significant reductive pathway involves the use of borane-tetrahydrofuran (B86392) complex (BH₃·THF). This reagent reduces 1-acylisatins, including this compound, to the corresponding 1-alkylindoles in high yields. scielo.brscielo.br This transformation involves the reduction of both the C-2 and C-3 carbonyl groups and the acetyl carbonyl group.

In contrast, selective reduction of the C-2 carbonyl group can be achieved using low-valent titanium reagents. A system of titanium tetrachloride (TiCl₄) and zinc (Zn) in tetrahydrofuran (THF) at room temperature has been shown to selectively reduce the C-2 keto-carbonyl of this compound and its substituted derivatives. daneshyari.com This reaction yields the corresponding 1-(2-hydroxy-1H-indol-1-yl)ethanone derivatives in good to excellent yields (up to 94%). daneshyari.com This method is effective for 1-acetylisatins bearing both electron-donating and electron-withdrawing substituents on the aromatic ring. daneshyari.com The selectivity is notable as it leaves the C-3 carbonyl and the acetyl group intact.

Other reducing agents can lead to different products. For instance, the excited triplet state of this compound, generated photochemically, has a high reduction potential and can act as a strong electron acceptor, participating in single-electron transfer (SET) mechanisms.

Table 2: Reductive Transformations of this compound Derivatives

| Substrate (this compound Derivative) | Reagent(s) | Product | Isolated Yield (%) | Reference |

| This compound | TiCl₄/Zn, THF | 1-(2-Hydroxy-1H-indol-1-yl)ethanone | 94 | daneshyari.com |

| 5-Chloro-1-acetylisatin | TiCl₄/Zn, THF | 1-(5-Chloro-2-hydroxy-1H-indol-1-yl)ethanone | 91 | daneshyari.com |

| 1-Acylisatins (General) | BH₃·THF | 1-Alkylindoles | High | scielo.brscielo.br |

Derivatization Strategies and Applications in Heterocyclic Synthesis

Construction of Schiff Bases and Hydrazones from 1-Acetylisatin Intermediates

This compound demonstrates significant utility in the formation of Schiff bases and hydrazones, often through initial ring-opening reactions. The carbonyl group at position 2 of N-acetylisatin behaves as an amide, making it susceptible to nucleophilic attack, which can lead to ring cleavage core.ac.ukresearchgate.net.

Schiff Bases: A key intermediate in the synthesis of Schiff bases from this compound is 2-(2-acetamidophenyl)-2-oxoacetic acid. This compound is formed via a ring-opening reaction of N-acetylisatin with water in the presence of a catalytic amount of glacial acetic acid ekb.egekb.eg. This α-keto acid then acts as a flexible precursor, reacting with various heteroaryl amines, such as aniline (B41778) or 2-aminopyridine, to form corresponding Schiff bases ekb.egekb.eg. These reactions typically yield imino compounds (azomethine derivatives) ekb.eg. For example, reacting 2-(2-acetamidophenyl)-2-oxoacetic acid with aniline can yield 2-(2-acetamidophenyl)-2-(phenylimino)acetic acid in excellent yields (e.g., 95%) ekb.eg.

Hydrazones: this compound readily participates in reactions with hydrazines and thiosemicarbazine derivatives scielo.brnih.gov. The outcome of these reactions, particularly whether nucleophilic attack occurs at C-2 or C-3, is dependent on the nature of the nucleophile and the specific reaction conditions scielo.br. For instance, 2-hydrazinopyridine (B147025) and thiocarbohydrazide (B147625) react with this compound primarily at the C-3 ketone group scielo.br. In contrast, reaction with N-acetylhydrazide hydrochloride in dioxane yields products from C-3 attack, while the free base in ethanol (B145695) can lead to ring-opened derivatives from C-2 attack scielo.br. Hydrazinolysis of N-acetylisatin can also lead to acetamide (B32628) derivatives through a ring-opening pathway, such as the interaction with hydrazine (B178648) hydrate (B1144303) ekb.egekb.eg. Furthermore, N-glyoxylamino acid ester derivatives, which are synthesized through the ring opening of N-acetylisatin, can undergo hydrazinolysis with hydrazine hydrate to yield N-acylamino acid hydrazide derivatives in good yields (80-90%) researchgate.net.

The following table summarizes representative reactions for Schiff base and hydrazone formation:

| Precursor from this compound | Reactant | Product Type | Yield (%) | Reference |

| 2-(2-acetamidophenyl)-2-oxoacetic acid | Aniline | Schiff Base (Imino compound) | 95 | ekb.eg |

| 2-(2-acetamidophenyl)-2-oxoacetic acid | Phenylhydrazine | Hydrazone | 98 | ekb.eg |

| N-Acetylisatin (ring opening) | Hydrazine hydrate | Acetamide derivative | - | ekb.egekb.eg |

| N-Glyoxylamino acid ester derivatives | Hydrazine hydrate | N-Acylamino acid hydrazide | 80-90 | researchgate.net |

Synthesis of Spirooxindole Derivatives

Spirooxindoles, characterized by a spiro-carbon atom at the C-3 position of the oxindole (B195798) ring, are a significant class of heterocyclic compounds due to their prevalence in natural products and their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties ufsm.brnih.govresearchgate.netthieme-connect.com.

While many spirooxindole derivatives are synthesized from isatin (B1672199) and its various derivatives, this compound plays a role in the formation of specific spirocyclic structures. For example, photoinduced reactions of this compound with alkynes can lead to the formation of spirooxetenes via [2+2] cycloaddition acs.orgnih.gov. These spirooxetenes are crucial intermediates that can subsequently undergo ring opening to yield β,β-disubstituted 3-alkylidene oxindoles or, in tandem reactions, form more complex dispiro[indoline]furan[oxindole]s acs.orgnih.gov. The regioselectivity in these photocycloadditions is influenced by the stability of intermediate diradicals acs.orgnih.gov.

However, it is noteworthy that under certain conditions, such as reactions with 1,3-dicarbonyl compounds in pyridine, this compound may not directly yield the expected spirooxindole derivatives. Instead, its electron-deficient oxindole ring can lead to dehydration products, indicating a nuanced reactivity profile depending on the reaction environment and co-reactants beilstein-journals.org. Multicomponent reactions (MCRs) involving isatin derivatives, including the in situ generation of azomethine ylides, have been developed for the stereoselective synthesis of spirooxindoles researchgate.netacs.org. While general discussions often refer to "isatin derivatives," specific instances involving this compound in these MCRs for spirooxindole synthesis highlight its versatility.

Multi-Component Reactions (MCRs) involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the rapid construction of complex molecules in a single step from three or more starting materials ufsm.brresearchgate.netchemrevlett.com. This compound is a valuable reactant in such processes, contributing to the diversity and complexity of the resulting heterocyclic scaffolds. MCRs offer advantages such as atom economy, high yields, and simplified procedures, making them attractive for drug discovery and chemical synthesis ufsm.brresearchgate.netchemrevlett.com.

Synthesis of Spiropyridoindole Derivatives

A notable application of this compound in MCRs is the facile synthesis of novel spiropyridoindole derivatives. These reactions often occur in a one-pot fashion, utilizing green chemistry principles, such as aqueous media and mild conditions researchgate.nettandfonline.comconnectedpapers.comresearchgate.net.

One specific example involves a multi-component reaction where this compound reacts with secondary amines, vinylidene Meldrum's acid, primary alcohols, malononitrile, and isothiocyanate researchgate.nettandfonline.comconnectedpapers.comresearchgate.net. This intricate reaction sequence, often catalyzed by magnetic nanocomposites (e.g., Ag/Fe₃O₄/CdO@MWCNTs), proceeds smoothly in aqueous media at room temperature, leading to spiropyridoindole derivatives in excellent yields researchgate.nettandfonline.comresearchgate.net. The efficiency of this process is attributed to short reaction times, high product yields, and ease of separation of catalysts and products tandfonline.com.

The following table details a specific MCR for spiropyridoindole synthesis:

| Reactants | Catalyst (Example) | Solvent | Conditions | Product Type | Yield (%) | Reference |

| This compound, Secondary Amines, Vinylidene Meldrum's Acid, Primary Alcohols, Malononitrile, Isothiocyanate | Ag/Fe₃O₄/CdO@MWCNTs | Aqueous | Room Temperature | Spiropyridoindole Derivatives | Excellent | researchgate.nettandfonline.comresearchgate.net |

Precursor for Diverse Heterocyclic Scaffolds (e.g., Indoles, Quinazolines, Dihydropyrazinones)

Beyond Schiff bases, hydrazones, and spirooxindoles, this compound serves as a crucial precursor for a variety of other important heterocyclic systems. Its reactive carbonyl centers and the N-acetyl group facilitate ring-opening and subsequent cyclization reactions, enabling access to complex molecular architectures.

Indoles: The indole (B1671886) ring system is a fundamental scaffold in medicinal chemistry. This compound can be transformed into indole derivatives through various synthetic routes. For instance, 1-acylisatins, including this compound, can be reduced to 1-alkylindoles in high yields using reagents like BH₃·THF scielo.br. Additionally, the ring opening of N-acetylisatins with indole-bearing hydrazides can lead to the formation of glyoxylamides, which are compounds structurally related to indole derivatives and can be further elaborated nih.gov.

Quinazolines: Quinazolines are nitrogen-containing bicyclic heteroarenes with a wide range of pharmacological activities frontiersin.org. This compound can be utilized in their synthesis. When this compound reacts with hydroxylamine (B1172632) hydrochloride, it can cyclize to furnish quinazoline-3-oxide through an intermediate hydroxamic acid scielo.brscielo.br. Furthermore, the nucleophilic attack of ammonia (B1221849) on N-acylisatins (including this compound) at the C-2 carbonyl can lead to heterocyclic ring cleavage, and the resulting benzoylformamides can then react with a second equivalent of ammonia to produce quinazoline (B50416) derivatives scielo.br.

Dihydropyrazinones: Dihydropyrazinones are another class of heterocycles accessible from this compound. N-Acetylisatins are known to undergo ring cleavage followed by ring closing reactions with alkanediamines researchgate.netresearchgate.net. This process, often facilitated by microwave irradiation in the presence of ethanol, leads to the formation of dihydropyrazinones in excellent yields researchgate.netresearchgate.net. The initial step involves nucleophilic attack at the C-2 carbonyl carbon of N-acetylisatin, resulting in ring opening to generate an α-ketoester or α-ketoamide intermediate, which then cyclizes researchgate.netresearchgate.net.

The diverse reactivity of this compound underscores its importance as a building block for complex heterocyclic compounds, contributing significantly to synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 1 Acetylisatin Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, provides crucial insights into the functional groups and molecular vibrations of 1-Acetylisatin, aiding in its structural confirmation and analysis. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its key functional groups. The C=O stretching vibrations, particularly from the carbonyl groups present in the isatin (B1672199) core and the acetyl moiety, are typically observed as intense bands. For this compound, an intense C=O vibration band has been experimentally determined at 1678 cm⁻¹. researchgate.netresearchgate.net Additionally, C-C stretching vibrations within the aromatic and heteroatomic rings are observed at 1592 cm⁻¹ and 1460 cm⁻¹. researchgate.net C-N stretching vibrations are also identified, appearing at 1267 cm⁻¹ and 909 cm⁻¹. researchgate.net These experimental findings are often complemented by computational studies, such as Density Functional Theory (DFT) calculations, which show good agreement with the observed spectra. researchgate.netresearchgate.net

Table 1: Key FT-IR Vibrational Frequencies of this compound

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Citation |

| C=O stretching | 1678 | researchgate.netresearchgate.net |

| C-C stretching | 1592, 1460 | researchgate.net |

| C-N stretching | 1267, 909 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on vibrations that involve significant changes in polarizability. For this compound, the C=O vibration is observed at 1677 cm⁻¹, which is in close proximity to the FT-IR observation, indicating a strong vibrational mode for the carbonyl groups. researchgate.netresearchgate.net The C-C vibrations are detected at 1610 cm⁻¹, 1592 cm⁻¹, and 1476 cm⁻¹. researchgate.net Furthermore, C-N stretching vibrations are identified at 1263 cm⁻¹ and 930 cm⁻¹. researchgate.net The consistency between FT-IR and FT-Raman data, often supported by theoretical calculations, strengthens the assignment of these vibrational modes and confirms the structural features of this compound. researchgate.netresearchgate.net

Table 2: Key FT-Raman Vibrational Frequencies of this compound

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Citation |

| C=O stretching | 1677 | researchgate.netresearchgate.net |

| C-C vibrations | 1610, 1592, 1476 | researchgate.net |

| C-N vibrations | 1263, 930 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including this compound. It provides information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), through their characteristic chemical shifts and coupling patterns. ipb.ptresolvemass.ca

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is essential for identifying the different proton environments within the this compound molecule. Comprehensive spectroscopic studies on 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) include experimental ¹H NMR data. researchgate.netresearchgate.netresearchgate.net While specific detailed chemical shifts for all protons were not explicitly listed in the immediate search results, such studies typically report the chemical shifts (δ, in ppm), multiplicity, and integration for each proton signal. The acetyl methyl protons (CH₃) are generally expected to resonate in a distinct upfield region, while the aromatic protons of the indole (B1671886) ring system would appear in the downfield region, characteristic of their deshielded environment. researchgate.netresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. Experimental ¹³C NMR data for this compound (N-acetylisatin) have been reported in comprehensive spectroscopic studies. researchgate.netresearchgate.netresearchgate.net Notably, the carbonyl carbons (C=O) of the isatin core and the acetyl group are highly deshielded and typically resonate at distinct chemical shifts. For this compound, experimental data indicates that the carbonyl carbons (C3 and C12, according to common numbering schemes for isatin derivatives where C3 is the isatin carbonyl and C12 is the acetyl carbonyl) appear at approximately 180.2 ppm. researchgate.net The aromatic carbons and the methyl carbon of the acetyl group would also exhibit characteristic chemical shifts, providing a complete picture of the carbon framework. researchgate.netresearchgate.net

Table 3: Selected ¹³C NMR Chemical Shifts of this compound

| Carbon Atom (Proposed Assignment) | Chemical Shift (δ, ppm) | Citation |

| C3 (Isatin Carbonyl) | 180.2 | researchgate.net |

| C12 (Acetyl Carbonyl) | 180.2 | researchgate.net |

| Aromatic Carbons | Typically 110-160 | researchgate.netresearchgate.net |

| Acetyl Methyl Carbon | Typically 20-30 | researchgate.netresearchgate.net |

| Note: Specific values for aromatic and acetyl methyl carbons are typically found in full research papers. The ranges provided are general expectations for such groups. |

Advanced NMR Techniques for Structural Elucidation

Beyond one-dimensional (1D) ¹H and ¹³C NMR, advanced NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound, especially when dealing with overlapping signals or intricate connectivity. These techniques provide detailed connectivity and spatial proximity information. ipb.ptresolvemass.caresearchgate.netnumberanalytics.com

Commonly employed two-dimensional (2D) NMR experiments include:

Correlation Spectroscopy (COSY) : Identifies spin-coupled protons, establishing proton-proton connectivity through bonds. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY) : Reveals spatial proximity between protons, regardless of bond connectivity, which is crucial for determining the three-dimensional structure. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC) : Establishes correlations between protons and heteronuclei (e.g., ¹³C) over multiple bonds (typically 2-3 bonds), providing long-range connectivity information that helps in assigning quaternary carbons and piecing together the molecular skeleton. ipb.ptnumberanalytics.commdpi.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : Correlates protons directly bonded to heteronuclei (e.g., ¹³C), aiding in the assignment of CH, CH₂, and CH₃ groups. ipb.ptmdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) : A 1D technique used to distinguish between CH₃, CH₂, CH, and quaternary carbons by varying pulse sequences. numberanalytics.commdpi.com

For this compound, such advanced NMR techniques, often combined with computational methods like Gauge-Including Atomic Orbital (GIAO) calculations for chemical shift prediction and Density Functional Theory (DFT) for molecular geometry and electronic properties, are vital for confirming the precise arrangement of atoms and validating proposed structures. researchgate.netresearchgate.netresearchgate.net Computational analysis, including Natural Bond Orbital (NBO) analysis, can further explore intramolecular interactions and charge delocalization, contributing to a deeper understanding of the compound's stability and reactivity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to investigate the electronic structure and transitions within molecules by measuring their absorption of light across the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum azooptics.comlibretexts.org. The resulting UV-Vis spectrum provides valuable insights into the presence of chromophores, the extent of conjugation, and the electronic transitions (e.g., π→π* and n→π*) characteristic of a compound's molecular orbitals azooptics.comlibretexts.org.

For this compound, which contains both an aromatic ring and carbonyl functional groups, specific electronic transitions are anticipated. Aromatic compounds typically exhibit π→π* transitions, often appearing in the range of 250–280 nm azooptics.com. Carbonyl compounds, such as the keto groups present in this compound, are known to display n→π* transitions, generally observed around 270–300 nm azooptics.com. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the wavelengths at which the compound absorbs light most strongly, reflecting the energy required for these electronic excitations azooptics.com. While specific experimental λmax values for this compound were not found in the immediate search, theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict and interpret the electronic properties and UV-Vis spectra of such molecules researchgate.netresearchgate.netresearchgate.net. These theoretical approaches can provide detailed information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are directly related to the observed absorption bands researchgate.netresearchgate.net.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular mass of a compound and elucidating its structural features through characteristic fragmentation patterns uni.lumsu.educhemguide.co.uklibretexts.org. In MS, the vaporized sample is ionized, typically by electron bombardment, to produce a molecular ion (M+•), which represents the intact molecule with a single electron removed chemguide.co.uklibretexts.org. The mass-to-charge ratio (m/z) of this molecular ion provides the precise molecular weight of the compound uni.luchemguide.co.uk.

For this compound, with the molecular formula C10H7NO3 nih.govuni.lu, the monoisotopic molecular mass is predicted to be 189.04259 Da uni.lu. In addition to the molecular ion, the mass spectrum displays a series of fragment ions that arise from the dissociation of the molecular ion into smaller, charged species chemguide.co.uklibretexts.org. These fragmentation pathways are highly dependent on the molecular structure, and the resulting pattern of m/z values and their relative intensities serve as a unique fingerprint for structural identification msu.educhemguide.co.uklibretexts.org. Common adducts observed in mass spectrometry for this compound include [M+H]+ at m/z 190.04987, [M+Na]+ at m/z 212.03181, [M+NH4]+ at m/z 207.07641, and [M+K]+ at m/z 228.00575 uni.lu. The stability of the resulting fragment ions dictates their abundance in the spectrum, providing critical clues about the connectivity and arrangement of atoms within the molecule chemguide.co.uklibretexts.org. The fragmentation patterns of isatin derivatives, including this compound, have been noted to exhibit distinct characteristics, aiding in their structural verification scispace.com.

Table 1: Predicted Mass Spectrometry Adducts for this compound (C10H7NO3)

| Adduct | Predicted m/z |

| [M+H]+ | 190.04987 uni.lu |

| [M+Na]+ | 212.03181 uni.lu |

| [M+NH4]+ | 207.07641 uni.lu |

| [M+K]+ | 228.00575 uni.lu |

| [M-H]- | 188.03531 uni.lu |

| [M]+ | 189.04204 uni.lu |

| [M]- | 189.04314 uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is recognized as the "gold standard" for the definitive determination of the atomic and molecular structure of crystalline compounds in three dimensions ias.ac.inwikipedia.orglibretexts.org. This technique provides an unparalleled level of detail, revealing the precise arrangement of atoms, bond lengths, bond angles, and the nature of intermolecular interactions (such as hydrogen bonding) within the solid state ias.ac.inwikipedia.org.

For this compound (N-acetylisatin), single-crystal X-ray diffraction analysis has been successfully performed, enabling a detailed characterization of its solid-state structure researchgate.netresearchgate.net. The analysis provides a complete three-dimensional picture of the molecule and the geometrical features of its interactions with other molecules in the crystal lattice ias.ac.in. Such studies are crucial for understanding the conformational preferences of the molecule and how it packs in the crystal, which can influence its physical and chemical properties. Furthermore, X-ray crystallography data can be complemented by theoretical calculations, such as DFT, to validate optimized geometries and understand the electronic distribution in the molecule researchgate.netresearchgate.net.

Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHN analysis, is a quantitative analytical technique used to determine the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound mdpi.comresearchgate.netacs.org. This method is critical for verifying the empirical formula and purity of synthesized compounds, ensuring that the experimentally determined elemental composition aligns with the theoretically calculated values for the proposed molecular structure mdpi.comresearchgate.net.

For this compound (C10H7NO3), the theoretical elemental composition can be calculated based on its molecular formula. The consistency between experimental elemental analysis results and these theoretical values provides strong evidence for the compound's identity and purity. This technique has been routinely employed in the characterization of this compound and its derivatives, confirming their compositional integrity mdpi.comresearchgate.net.

Table 2: Theoretical Elemental Composition of this compound (C10H7NO3)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 63.59 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.73 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.41 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 25.37 |

| Total | 189.17 | 100.00 |

Computational Chemistry and Cheminformatics in 1 Acetylisatin Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of 1-Acetylisatin's molecular characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) calculations, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized molecular geometry of this compound. researchgate.net These theoretical calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data. researchgate.net The acetyl group at the N1 position influences the planarity of the isatin (B1672199) core, leading to a specific conformational arrangement.

DFT methods are also crucial for understanding the electronic properties of the molecule. Calculations of parameters such as dipole moment and atomic charges offer insights into the charge distribution and polarity of this compound. researchgate.net For instance, the Mulliken population analysis reveals the distribution of charges on individual atoms, highlighting the electrophilic and nucleophilic centers within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of this compound. numberanalytics.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.nettaylorandfrancis.com

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the HOMO is primarily located on the benzene (B151609) ring and the nitrogen atom of the isatin core, while the LUMO is distributed over the dicarbonyl groups. This distribution indicates that the benzene ring is prone to electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for this compound provides quantitative insight into its chemical activity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density and the stability of this compound. researchgate.netdoaj.org This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals, which are quantified by second-order perturbation theory to determine the stabilization energy (E(2)). materialsciencejournal.org

In this compound, significant intramolecular hyperconjugative interactions are observed. researchgate.netuokerbala.edu.iq These interactions involve the delocalization of electron density from lone pair orbitals of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom (N1) and the antibonding orbitals of the neighboring carbonyl groups contributes significantly to the stability of the molecule. researchgate.netuokerbala.edu.iq These charge transfer interactions lead to a more stabilized molecular system. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. uni-muenchen.dewuxiapptec.com

In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are found near the hydrogen atoms, suggesting these are sites for nucleophilic attack. wuxiapptec.com This visual representation of charge distribution complements the findings from FMO and NBO analyses, providing a comprehensive picture of the molecule's reactivity. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of this compound. researchgate.net NLO materials are of interest for their potential applications in optical technologies. medmedchem.com The key parameters for NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scispace.com

DFT calculations have been performed to compute these NLO properties for this compound. researchgate.netresearchgate.net The calculated values indicate that this compound possesses a significant first-order hyperpolarizability, suggesting it could have NLO applications. researchgate.net The magnitude of the hyperpolarizability is influenced by the intramolecular charge transfer, which is facilitated by the acetyl group and the dicarbonyl system. nih.gov

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.53 D |

| Linear Polarizability (α) | 16.5 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 2.8 x 10-30 esu |

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as heat capacity (C), entropy (S), and enthalpy (H), can be calculated at different temperatures using theoretical methods. researchgate.net These calculations are typically based on the vibrational frequencies obtained from DFT computations. ned.gov.ng

The calculated thermodynamic data provide valuable information about the stability and behavior of this compound under varying thermal conditions. These properties are essential for understanding the molecule's formation, and for predicting its behavior in different environments. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, focusing on identifying the key structural features of a molecule that determine its biological activity. gardp.org Through systematic modification of a lead compound, such as this compound, medicinal chemists can deduce which parts of the molecule are essential for its pharmacological effect and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. gardp.org

For the broader class of isatin derivatives, SAR studies have revealed several important trends. For instance, the position and nature of substituents on the aromatic ring of the isatin core are critical. Research has shown that substitutions at positions 5, 6, and 7 can significantly influence central nervous system activity. Specifically, the introduction of electron-withdrawing groups like nitro (NO2) or halogens (F, Br, I) at the C5 position has been found to enhance the anticancer activity of isatin derivatives, in some cases by a factor of up to 100 compared to the parent molecule. Conversely, electron-donating groups can also lead to more active compounds, depending on the specific biological target.

In the context of tyrosinase inhibition, SAR studies on isatin derivatives have shown that compounds with an electron-donating group attached to a phenyl ring generally exhibit higher inhibitory activity than those with a halogen group. researchgate.net This systematic analysis of how structural changes impact biological outcomes is crucial for optimizing lead compounds into viable drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational approach to understanding SAR. wikipedia.org It involves creating mathematical models that correlate the physicochemical properties or structural features (known as molecular descriptors) of a set of compounds with their biological activities. jocpr.commedcraveonline.com These models, once validated, can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues. medcraveonline.com The general form of a QSAR model can be expressed as:

Activity = f (molecular descriptors) + error wikipedia.org

The process involves selecting a dataset of compounds with known activities, calculating various descriptors (e.g., electronic, steric, hydrophobic), building a mathematical model using statistical methods, and rigorously validating the model's predictive power. mdpi.com

QSAR models can be broadly categorized into 2D and 3D approaches, depending on the nature of the descriptors used.

2D-QSAR: These models utilize descriptors derived from the 2D representation of molecules. researchgate.net Examples of descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices. A common statistical method used to build 2D-QSAR models is Multiple Linear Regression (MLR). pharmainfo.in For instance, a 2D-QSAR study on isatin-based chalcone (B49325) derivatives developed a model to predict antifungal activity, correlating it with descriptors like molar refractivity (MR) and ovality. pharmainfo.in Similarly, studies on oxadiazole-isatin hybrids as potential anticancer agents generated a 2D-QSAR model with a high correlation coefficient (r² = 0.84), indicating a strong relationship between the chosen descriptors and the observed activity. researchgate.net